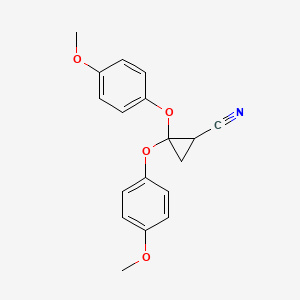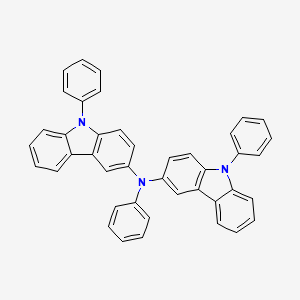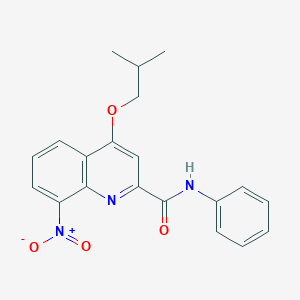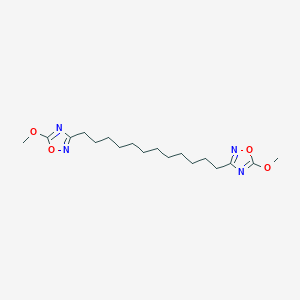
3,3'-(Dodecane-1,12-diyl)bis(5-methoxy-1,2,4-oxadiazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(Dodecane-1,12-diyl)bis(5-methoxy-1,2,4-oxadiazole) is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by its long dodecane chain linking two oxadiazole rings, each substituted with a methoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Dodecane-1,12-diyl)bis(5-methoxy-1,2,4-oxadiazole) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dodecanedioic acid with hydrazine hydrate to form the corresponding dihydrazide. This intermediate is then reacted with methoxy-substituted nitriles under acidic conditions to yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve crystallization or chromatography techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(Dodecane-1,12-diyl)bis(5-methoxy-1,2,4-oxadiazole) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole rings can be reduced to form amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted oxadiazole derivatives.
Applications De Recherche Scientifique
3,3’-(Dodecane-1,12-diyl)bis(5-methoxy-1,2,4-oxadiazole) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and functional properties.
Mécanisme D'action
The mechanism of action of 3,3’-(Dodecane-1,12-diyl)bis(5-methoxy-1,2,4-oxadiazole) involves its interaction with specific molecular targets. The oxadiazole rings can interact with enzymes or receptors, leading to modulation of biological pathways. The methoxy groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’-(1,12-Dodecanediyl)bis(5-methoxy-6-methylphenol)
- 1,12-Bis((1-methylbenzimidazolium)-3-yl)dodecane dibromide
Uniqueness
3,3’-(Dodecane-1,12-diyl)bis(5-methoxy-1,2,4-oxadiazole) is unique due to its specific structural features, including the long dodecane chain and the presence of methoxy-substituted oxadiazole rings. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
648441-14-9 |
|---|---|
Formule moléculaire |
C18H30N4O4 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
5-methoxy-3-[12-(5-methoxy-1,2,4-oxadiazol-3-yl)dodecyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H30N4O4/c1-23-17-19-15(21-25-17)13-11-9-7-5-3-4-6-8-10-12-14-16-20-18(24-2)26-22-16/h3-14H2,1-2H3 |
Clé InChI |
ZTOOIPRXIIYIMZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=NO1)CCCCCCCCCCCCC2=NOC(=N2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


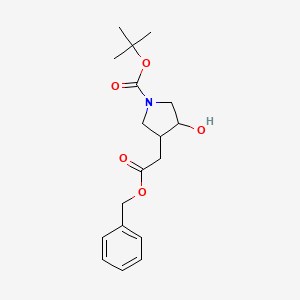
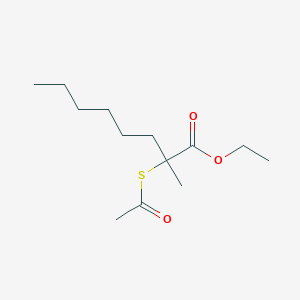
![N-{5-[(4-Bromophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12610060.png)
![1H-Pyrazole-4-carboxamide, 3-(1,7-dihydroimidazo[4,5-f]indazol-6-yl)-5-methyl-N-4-piperidinyl-](/img/structure/B12610066.png)
![3-Pyridineacetamide, 6-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B12610069.png)
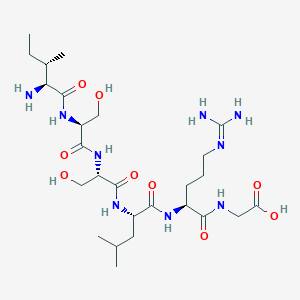
![2-{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetamide](/img/structure/B12610072.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxybenzamide](/img/structure/B12610073.png)
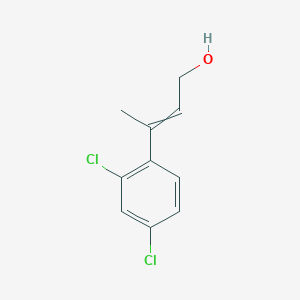
![[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetyl chloride](/img/structure/B12610084.png)
